An In-depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
An In-depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
CAS Number: 906559-46-4
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its strategic applications in the design and discovery of novel therapeutic agents.
Introduction: A Scaffold of Significance in Drug Discovery
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a polysubstituted aromatic compound featuring a chlorinated benzene ring, a methyl ester, and a Boc-protected piperazine moiety. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and improve the pharmacokinetic properties of drug candidates.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective and controlled reactions at the other nitrogen atom, providing a crucial handle for synthetic elaboration. The chloro- and methyl ester substituents on the benzoate ring offer further opportunities for diversification and fine-tuning of a molecule's biological activity and physical properties.
This guide will provide a detailed protocol for a plausible synthetic route to this compound, an analysis of its key physicochemical characteristics, and a discussion of its role in the development of targeted therapeutics, supported by established chemical principles and relevant examples from the scientific literature.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use in a laboratory setting.
Table 1: Physicochemical Properties of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
| Property | Value | Source/Method |
| CAS Number | 906559-46-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₇H₂₃ClN₂O₄ | Calculated |
| Molecular Weight | 370.83 g/mol | Calculated |
| Appearance | Solid | [2] |
| Purity | Typically >95% | Commercial Suppliers |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |
Safety and Handling:
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
Precautions for Safe Handling:
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Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
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Wash hands thoroughly after handling.[2]
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Do not eat, drink, or smoke when using this product.[2]
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Use only outdoors or in a well-ventilated area.[2]
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Wear protective gloves, clothing, and eye/face protection.[2]
Storage Conditions:
Synthesis and Mechanistic Insights
While a specific, detailed, and publicly available synthesis protocol for Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is not readily found in the primary literature, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry. A common and logical approach would involve a nucleophilic aromatic substitution (SNAr) reaction.
The proposed synthesis involves the reaction of a suitably activated dichlorobenzoate derivative with N-Boc-piperazine. The presence of an electron-withdrawing group (the methyl ester) ortho and para to a halogen atom on the benzene ring activates the ring towards nucleophilic attack.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: To a solution of Methyl 2,4-dichlorobenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added N-Boc-piperazine (1.1 to 1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 to 3.0 equivalents).
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Reaction Execution: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.
Causality Behind Experimental Choices:
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Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.
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Base: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side. An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is preferred to avoid side reactions.
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Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the SNAr reaction, especially since the chloro group is not as reactive as a fluoro group in this context.
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Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Applications in Drug Discovery: A Versatile Building Block
The true value of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. The Boc-protected piperazine can be deprotected under acidic conditions, and the resulting free amine can be further functionalized. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
Role as a Key Intermediate in Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a core scaffold that binds to the ATP-binding site of the kinase. The piperazine moiety often extends into the solvent-exposed region, where it can be modified to improve solubility and pharmacokinetic properties. The substituted benzoate portion can be a key part of the core scaffold that interacts with the hinge region of the kinase.
Caption: Synthetic utility of the title compound in generating diverse scaffolds.
For instance, the free piperazine nitrogen of the deprotected intermediate can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. These modifications can be tailored to interact with specific residues in the target kinase or to modulate the overall properties of the molecule. The carboxylic acid derived from the hydrolysis of the methyl ester can be coupled with a wide range of amines, allowing for the exploration of a large chemical space to optimize target engagement and cellular activity.
Spectroscopic Characterization (Predicted)
Predicted 1H NMR (in CDCl₃, 400 MHz):
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δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzoate ring.
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δ 7.0-7.2 ppm (d, 1H): Aromatic proton on the benzoate ring.
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δ 3.9 ppm (s, 3H): Methyl ester protons.
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δ 3.6-3.8 ppm (m, 4H): Piperazine protons adjacent to the nitrogen attached to the Boc group.
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δ 3.0-3.2 ppm (m, 4H): Piperazine protons adjacent to the nitrogen attached to the aromatic ring.
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δ 1.5 ppm (s, 9H): tert-Butyl protons of the Boc group.
Predicted 13C NMR (in CDCl₃, 100 MHz):
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δ 165-167 ppm: Carbonyl carbon of the methyl ester.
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δ 154-156 ppm: Carbonyl carbon of the Boc group.
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δ 150-155 ppm: Aromatic carbon attached to the piperazine.
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δ 130-135 ppm: Other aromatic carbons.
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δ 120-130 ppm: Aromatic carbons.
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δ 80-82 ppm: Quaternary carbon of the tert-butyl group.
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δ 52-54 ppm: Methyl carbon of the ester.
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δ 48-52 ppm: Piperazine carbons.
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δ 28-29 ppm: Methyl carbons of the tert-butyl group.
Conclusion
Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its combination of a protected piperazine, a reactive aromatic ring, and a modifiable ester group provides a versatile platform for the synthesis of complex molecular architectures. A solid understanding of its synthesis, properties, and reactivity is crucial for any researcher aiming to leverage its potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]
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Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307. PubChem. Available at: [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]
- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
- MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
- A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate deriv
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methyl 4-chlorobenzoate, 1126-46-1. The Good Scents Company. Available at: [Link]
- Supporting Inform
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Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. Available at: [Link]






